molecular formula C6H10O4 B3055806 2,2'-Bis(1,3-dioxolane) CAS No. 6705-89-1

2,2'-Bis(1,3-dioxolane)

Cat. No.: B3055806
CAS No.: 6705-89-1
M. Wt: 146.14 g/mol
InChI Key: BQMJRGMPYWXDPC-UHFFFAOYSA-N
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Description

2,2’-Bis(1,3-dioxolane) is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bis(1,3-dioxolane) can be synthesized through the acetalization of carbonyl compounds with vicinal diols. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For instance, the condensation of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst like toluenesulfonic acid can yield 1,3-dioxolanes .

Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Bis(1,3-dioxolane) often involves the use of continuous removal of water from the reaction mixture to drive the equilibrium towards the formation of the desired product. This can be achieved using a Dean-Stark apparatus or molecular sieves .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bis(1,3-dioxolane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.

    Reduction: LiAlH₄, NaBH₄.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products:

Scientific Research Applications

2,2’-Bis(1,3-dioxolane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bis(1,3-dioxolane) involves its ability to form stable cyclic structures. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. In chemical reactions, it acts as a protecting group, preventing unwanted reactions at the carbonyl site by forming a stable acetal or ketal .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bis(1,3-dioxolane) is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. Its ability to form stable cyclic acetals makes it particularly useful as a protecting group in organic synthesis .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-8-5(7-1)6-9-3-4-10-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMJRGMPYWXDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217339
Record name 2,2'-Bis(1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-89-1
Record name 2,2'-Bis(1,3-dioxolane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bis(1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 24.0 g (0.50 mol) of 50% NaH in mineral oil in 100 mL of diglyme was treated with a solution of 47.0 g (0.50 mol) of phenol in 50 mL of diglyme. The resulting mixture was stirred overnight, and then charged into a 400 mL metal tube along with 53.8 g (0.25 mol) of bis(2-chloroethyl) oxalate and 50 g (0.50 mol) of tetrafluoroethylene. The resulting reaction mixture was agitated for 12 hr, and then shaken with 1 L of cold water, after which layers formed. The lower layer, which was a mixture of solid and oil, was dissolved in 900 mL of ether to give an ether solution which was dried over CaSO4, filtered, and concentrated to 200 mL. Addition of 50 mL of petroleum ether to the concentrated ether solution caused precipitation of a crystalline product which was filtered off and rinsed to give 59.1 g of crystalline 2,2'-bi(2-[ 2-phenoxytetrafluoroethyl[-1,3-dioxolane), m.p. 102°-103°. The filtrate was cooled to obtain a second crop of crystals, m.p. 92°-97°, to give a total of 64.5 g (49% yield) of the bisketal. An analytical sample , m.p. 102.5°-103.5°, was obtained by recrystallization of some of the product from tetrahydrofuran/petroleum ether mixed solvent. The IR (KBr) and NMR (acetone-d6) spectra of the product were consistent with the structure. Anal.: Calcd for C22H18F8O6 : C, 49.82; H, 3.42; F, 28.66. Found C, 50.02; H, 3.47; F, 28.68.
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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47 g
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reactant
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50 mL
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solvent
Reaction Step Two
Quantity
53.8 g
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reactant
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50 g
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reactant
Reaction Step Three
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Quantity
900 mL
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0 (± 1) mol
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1 L
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Reaction Step Six

Synthesis routes and methods II

Procedure details

First, 80.0 g (0.63 mol) of 3-chloropropionic acid chloride was added dropwise to a solution of 65.0 g (0.21 mol) of the dithiol compound (2-a-21), prepared in EXAMPLE 6, dissolved in 320 g of toluene at 100° C. in 30 minutes. They were allowed to react at 110° C. for 6 hours, with stirring. The reaction mixture was cooled to 25° C., to which 689 g of a 5% aqueous solution of sodium hydrogen carbonate (0.42 mol as sodium hydrogen carbonate) was added. The resultant mixture was stirred for 30 minutes, and treated with 800 g of toluene for extraction. The extract organic phase (toluene solution) was washed with 500 g of pure water 3 times, and the separated organic phase was taken out after the aqueous phase was confirmed to turn neutral. It was distilled under a vacuum to be concentrated while removing toluene, to obtain 80.0 g of a lightly yellowish, transparent liquid as a crude product. The crude product thus prepared was purified by silica gel column chromatography (developing solvent: toluene/chloroform: 90/10), to obtain 82.2 g (0.17 mol) of 2,2′-bi[4-(3-chloropropionyl-thiomethyl)-1,3-dithiolan, which was a lightly yellowish, transparent liquid.
Name
4-(3-chloropropionyl-thiomethyl)-1,3-dithiolan
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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80 g
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65 g
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Name
aqueous solution
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0 (± 1) mol
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0.42 mol
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Name
crude product
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320 g
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800 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bis(1,3-dioxolane)
Reactant of Route 2
2,2'-Bis(1,3-dioxolane)
Reactant of Route 3
2,2'-Bis(1,3-dioxolane)
Reactant of Route 4
Reactant of Route 4
2,2'-Bis(1,3-dioxolane)
Reactant of Route 5
2,2'-Bis(1,3-dioxolane)
Reactant of Route 6
2,2'-Bis(1,3-dioxolane)

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